molecular formula C9H8BrClOS B14045144 1-(4-Bromo-2-mercaptophenyl)-3-chloropropan-1-one

1-(4-Bromo-2-mercaptophenyl)-3-chloropropan-1-one

Cat. No.: B14045144
M. Wt: 279.58 g/mol
InChI Key: IGEMOMLNVZOONN-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-mercaptophenyl)-3-chloropropan-1-one is an organic compound with a unique structure that includes a bromine atom, a mercapto group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-mercaptophenyl)-3-chloropropan-1-one typically involves the reaction of 4-bromo-2-mercaptophenol with 3-chloropropanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-mercaptophenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfonic acids or disulfides.

    Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids or disulfides.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromo-2-mercaptophenyl)-3-chloropropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-mercaptophenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its targets. The chloropropanone moiety can undergo nucleophilic attack, leading to the formation of covalent adducts with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromo-2-mercaptophenyl)-3-chloropropan-2-one: Similar structure but with a different position of the carbonyl group.

    1-(4-Bromo-2-mercaptophenyl)-2-chloropropan-1-one: Similar structure but with a different position of the chlorine atom.

    1-(4-Bromo-2-mercaptophenyl)-3-chloropropan-1-ol: Similar structure but with an alcohol group instead of a carbonyl group.

Uniqueness

1-(4-Bromo-2-mercaptophenyl)-3-chloropropan-1-one is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H8BrClOS

Molecular Weight

279.58 g/mol

IUPAC Name

1-(4-bromo-2-sulfanylphenyl)-3-chloropropan-1-one

InChI

InChI=1S/C9H8BrClOS/c10-6-1-2-7(9(13)5-6)8(12)3-4-11/h1-2,5,13H,3-4H2

InChI Key

IGEMOMLNVZOONN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)S)C(=O)CCCl

Origin of Product

United States

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